molecular formula C12H24N2O2S2 B12666149 4,4'-Dithiobis(2,6-dimethylmorpholine) CAS No. 85865-96-9

4,4'-Dithiobis(2,6-dimethylmorpholine)

Cat. No.: B12666149
CAS No.: 85865-96-9
M. Wt: 292.5 g/mol
InChI Key: HKFSGPJTXXTDTB-UHFFFAOYSA-N
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Description

4,4’-Dithiobis(2,6-dimethylmorpholine) is a chemical compound with the molecular formula C12H24N2O2S2 and a molecular weight of 292.46116 g/mol . It is known for its unique structure, which includes two morpholine rings connected by a disulfide bond. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dithiobis(2,6-dimethylmorpholine) typically involves the reaction of 2,6-dimethylmorpholine with sulfur or sulfur-containing reagents. One common method is the oxidative coupling of 2,6-dimethylmorpholine in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of 4,4’-Dithiobis(2,6-dimethylmorpholine) may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dithiobis(2,6-dimethylmorpholine) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-Dithiobis(2,6-dimethylmorpholine) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Dithiobis(2,6-dimethylmorpholine) involves its ability to form and break disulfide bonds. This property is crucial in redox reactions, where the compound can act as both an oxidizing and reducing agent. The morpholine rings provide stability and solubility, making the compound versatile in various chemical environments .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dithiobis(2-methylmorpholine): Similar structure but with different substitution patterns on the morpholine rings.

    4,4’-Dithiobis(morpholine): Lacks the methyl groups present in 4,4’-Dithiobis(2,6-dimethylmorpholine).

    Bis(2,6-dimethylmorpholine) disulfide: Another disulfide compound with similar morpholine rings.

Uniqueness

4,4’-Dithiobis(2,6-dimethylmorpholine) is unique due to its specific substitution pattern, which provides distinct chemical reactivity and stability. The presence of methyl groups on the morpholine rings enhances its solubility and makes it more suitable for certain applications compared to its analogs .

Properties

CAS No.

85865-96-9

Molecular Formula

C12H24N2O2S2

Molecular Weight

292.5 g/mol

IUPAC Name

4-[(2,6-dimethylmorpholin-4-yl)disulfanyl]-2,6-dimethylmorpholine

InChI

InChI=1S/C12H24N2O2S2/c1-9-5-13(6-10(2)15-9)17-18-14-7-11(3)16-12(4)8-14/h9-12H,5-8H2,1-4H3

InChI Key

HKFSGPJTXXTDTB-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)SSN2CC(OC(C2)C)C

Origin of Product

United States

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